molecular formula C10H9F3O3 B1421184 4-Methoxy-2-(trifluoromethyl)phenylacetic acid CAS No. 916420-90-1

4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1421184
CAS No.: 916420-90-1
M. Wt: 234.17 g/mol
InChI Key: ZAOJHEOIUQVOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenylacetic acid backbone.

Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid typically involves the following steps:

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-(trifluoromethyl)phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

4-Methoxy-2-(trifluoromethyl)phenylacetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOJHEOIUQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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